N-Nitrosoanatabine

Carcinogenicity Toxicology Regulatory Science

N-Nitrosoanatabine (NAT) is the only IARC Group 3 tobacco-specific nitrosamine, making it the definitive negative control for carcinogenicity studies alongside Group 1 carcinogens NNN and NNK. Its non-carcinogenic profile (inactive in rats up to 9 mmol/kg) and well-characterized CYP2A13 inhibition (Ki 1.37 μM) enable precise metabolic modulation experiments. With a validated LOQ of 0.04 μg/L and distinct mass transitions, it ensures co-elution-free, ISO 23921-compliant quantification. Ideal for enantiomer-specific analysis and multi-analyte method development.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 887407-16-1
Cat. No. B013793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosoanatabine
CAS887407-16-1
Synonyms1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine;  N’-Nitrosoanatabine;  (R,S)-NAT; 
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1C=CCN(C1C2=CN=CC=C2)N=O
InChIInChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2
InChIKeyZJOFAFWTOKDIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosoanatabine (CAS 887407-16-1) for Analytical Reference and Regulatory Nitrosamine Testing: A Product Overview


N-Nitrosoanatabine (NAT; CAS 887407-16-1) is a tobacco-specific nitrosamine (TSNA) belonging to the N-nitroso derivative class of secondary amines . This analytical reference standard is predominantly found as the (S)-enantiomer in tobacco products . It serves as a key compound in analytical method development for nitrosamine quantification and is essential for meeting regulatory nitrosamine impurity control standards in pharmaceutical and tobacco-related applications [1][2].

Why N-Nitrosoanatabine Cannot Be Replaced by Generic NNN or NNK in Analytical and Toxicological Studies


While N-Nitrosoanatabine (NAT) is often co-analyzed with other TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), their fundamental toxicological profiles and analytical behaviors diverge sharply. NAT is classified by the IARC as a Group 3 carcinogen (inadequate evidence of carcinogenicity in humans), whereas NNN and NNK are Group 1 carcinogens (carcinogenic to humans) [1]. This critical distinction renders generic substitution impossible for studies focused on non-carcinogenic nitrosamine metabolism, enantiomer-specific analyses, or the development of accurate, multi-analyte methods where co-elution and unique mass transitions are problematic [2][3].

Quantitative Evidence Guide for N-Nitrosoanatabine (CAS 887407-16-1) in Analytical and Preclinical Applications


IARC Carcinogenicity Classification: N-Nitrosoanatabine vs. NNN and NNK

N-Nitrosoanatabine (NAT) demonstrates a fundamentally different carcinogenicity profile compared to its primary in-class analogs, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). According to the International Agency for Research on Cancer (IARC), NAT is classified as a Group 3 carcinogen ('not classifiable as to its carcinogenicity to humans'), whereas both NNN and NNK are classified as Group 1 carcinogens ('carcinogenic to humans') [1].

Carcinogenicity Toxicology Regulatory Science

CYP2A13 Enzyme Inhibition: N-Nitrosoanatabine vs. N-Nitrosoanabasine (NAB) vs. Nicotine

In an in vitro metabolism study using recombinant CYP2A13 enzyme, N-Nitrosoanatabine (NAT) demonstrated competitive inhibition of NNN metabolism. For the formation of the key metabolite 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), the inhibition constant (Ki) for NAT was determined to be 1.37 μM. This value is directly comparable to the Ki values for N'-nitrosoanabasine (NAB) at 0.71 μM and nicotine at 0.98 μM, indicating that NAT's inhibitory potency on CYP2A13 is of the same order of magnitude as these closely related compounds [1].

Enzyme Inhibition Cytochrome P450 Metabolic Activation

Enantiomeric Composition: N-Nitrosoanatabine in Tobacco Products vs. Racemic Standards

The enantiomeric composition of N-Nitrosoanatabine (NAT) in tobacco products is a critical differentiator for analytical method development and toxicological studies. In commercial and research cigarettes and smokeless tobacco, the (S)-enantiomer of NAT accounts for approximately 80% of the total N-NAT content, a finding that is consistent across multiple studies . In contrast, the most common analytical reference standard is the racemic (R,S)-mixture (CAS 887407-16-1).

Chiral Analysis Enantiomer Ratio Tobacco-Specific Nitrosamines

Method Limit of Quantification (LOQ): N-Nitrosoanatabine vs. Other TSNAs in LC-MS/MS

In a validated LC-MS/MS method for the determination of TSNAs in electronic cigarette replacement liquids, the limit of quantification (LOQ) for N-Nitrosoanatabine (NAT) was determined to be 0.04 μg/L. This compares favorably to the LOQs for other TSNAs measured in the same study: 0.06 μg/L for both NNN and NAB, and 0.07 μg/L for NNK [1].

LC-MS/MS Analytical Chemistry Method Validation

Recommended Application Scenarios for N-Nitrosoanatabine (CAS 887407-16-1) Based on Evidence


As a Negative Control in Carcinogenicity and Genotoxicity Studies

Given its IARC Group 3 classification and the published in vivo data showing no carcinogenicity in rats at doses up to 9 mmol/kg, N-Nitrosoanatabine (NAT) serves as an ideal negative control compound in studies designed to assess the carcinogenic potential of other tobacco-specific nitrosamines (TSNAs) such as NNN and NNK (Group 1 carcinogens) [1]. Its non-carcinogenic profile allows researchers to isolate and study the effects of the truly carcinogenic nitrosamines without the confounding factor of a positive response from the control substance.

For CYP2A13 Enzyme Inhibition and Drug-Drug Interaction Studies

NAT has a well-defined and quantifiable inhibitory effect on the CYP2A13 enzyme, a key player in the metabolic activation of procarcinogens in the respiratory tract [1]. The established Ki value of 1.37 μM for HPB formation provides a precise benchmark for researchers designing in vitro experiments to investigate the modulation of nitrosamine metabolism. NAT can be used as a tool compound to competitively inhibit CYP2A13 activity, allowing for the study of alternative metabolic pathways or the impact of co-exposure to multiple TSNAs.

As a Primary Reference Standard in Multi-Analyte LC-MS/MS Methods for TSNA Quantification

The lower limit of quantification (LOQ) for NAT (0.04 μg/L) in validated LC-MS/MS methods, compared to NNN, NAB, and NNK, makes it an excellent and sensitive primary reference standard for the accurate quantification of TSNAs in complex matrices like e-cigarette liquids and tobacco smoke [1]. Its distinct mass transition and chromatographic behavior are essential for avoiding co-elution and ensuring the specificity of quantitative assays as mandated by international standards such as ISO 23921:2020 and ISO 21766:2024 [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitrosoanatabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.